![molecular formula C10H9N5 B2763092 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 78650-16-5](/img/structure/B2763092.png)
4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a compound bearing a heterocyclic moiety in the 4-position . It belongs to the class of fused triazinobenzimidazoles .
Synthesis Analysis
The compound is synthesized via cyclization of 2-benzimidazolylguanidine with various reactants . The prototropic tautomerism in the obtained dihydro analogs was investigated . According to the NMR data, the 3,4-dihydro form was found to predominate in DMSO solutions .Molecular Structure Analysis
The molecular structure of the synthesized fused triazinobenzimidazole was confirmed to correspond to the 3,4-dihydrotriazinobenzimidazole structure through the analysis of spectroscopic NMR data and DFT calculations . The molecular geometry and electron structure of these molecules were theoretically studied using density functional theory (DFT) methods .Chemical Reactions Analysis
The guanidine group exhibits strong basic properties, making it highly reactive towards aldehydes, resulting in the formation of compounds similar to Schiff bases .Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H9N5, an average mass of 199.212 Da, and a monoisotopic mass of 199.085800 Da .Scientific Research Applications
Antinematodal Activity
Antibacterial Activity
- Findings :
Dihydrofolate Reductase (DHFR) Inhibition
- Findings :
Biologically Relevant Heterocyclic Compounds
- Findings :
Related Compounds and Comparative Studies
Mechanism of Action
Target of Action
The primary target of 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine is mammalian dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and amino acids, which are essential for cell growth and division .
Mode of Action
4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine interacts with its target by inhibiting the activity of mammalian dihydrofolate reductase . This inhibition disrupts the synthesis of nucleotides and amino acids, thereby affecting cell growth and division .
Biochemical Pathways
The compound affects the dihydrofolate reductase pathway . By inhibiting dihydrofolate reductase, it disrupts the conversion of dihydrofolate to tetrahydrofolate, a co-factor in the synthesis of nucleotides and amino acids . This disruption can lead to a decrease in cell growth and division .
Pharmacokinetics
The compound’s interaction with dihydrofolate reductase suggests that it may have good bioavailability .
Result of Action
The inhibition of dihydrofolate reductase by 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine leads to a decrease in the synthesis of nucleotides and amino acids, which are essential for cell growth and division . This results in a decrease in cell proliferation .
Action Environment
The action of 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be influenced by various environmental factors. For instance, the compound’s form can predominate in DMSO solutions , suggesting that the solvent environment can affect its activity.
properties
IUPAC Name |
4-methyl-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-6-12-9(11)14-10-13-7-4-2-3-5-8(7)15(6)10/h2-5H,1H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUMVHXSEQXABG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=NC3=CC=CC=C3N12)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
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